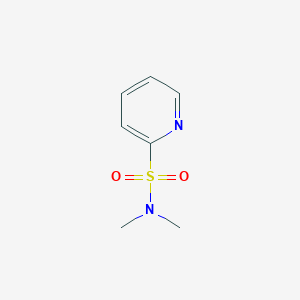

N,N-dimethylpyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N,N-dimethylpyridine-2-sulfonamide” is a compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 . It is also known as DMPA.

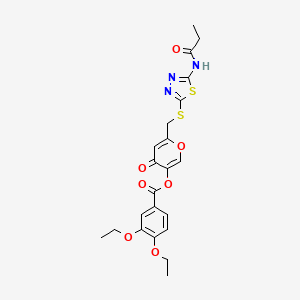

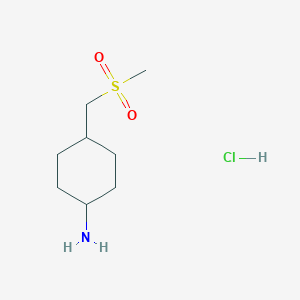

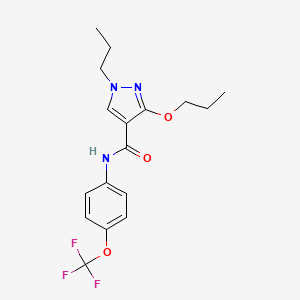

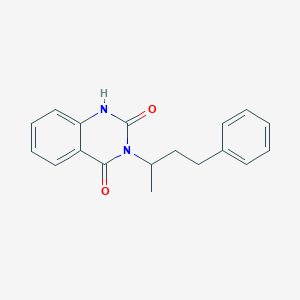

Molecular Structure Analysis

The molecular structure of “N,N-dimethylpyridine-2-sulfonamide” can be represented by the SMILES notation: CN©S(=O)(=O)C1=CC=CC=N1 .Physical And Chemical Properties Analysis

“N,N-dimethylpyridine-2-sulfonamide” is a compound with a molecular weight of 186.23 . The InChI code for this compound is 1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3 .Applications De Recherche Scientifique

- Sulfonamides have been extensively studied as drug candidates. N,N-dimethylpyridine-2-sulfonamide, with its tetrahedral sulfur center, can serve as a precursor for sulfoximine and sulfonimidamide drug molecules . These compounds exhibit diverse pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them relevant for treating conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

- The stereogenic sulfur center in sulfonimidates allows them to act as chiral templates in asymmetric syntheses. Researchers have utilized N,N-dimethylpyridine-2-sulfonamide to access enantiomerically enriched compounds, making it valuable in organic synthesis .

- Sulfonimidates, including N,N-dimethylpyridine-2-sulfonamide, are sensitive to acidic conditions. They can transfer alkyl groups to acids, alcohols, and phenols. This property has applications in synthetic chemistry and can be exploited for specific transformations .

- Elevated temperatures can lead to sulfonimidate decomposition, but this property has been ingeniously harnessed. For instance, N,N-dimethylpyridine-2-sulfonamide decomposition at higher temperatures provides a novel route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

- Researchers have explored N,N-dimethylpyridine-2-sulfonamide in catalytic reactions. For example, it has been used in the synthesis of new pyridine derivatives containing a sulfonamide moiety. These studies highlight its potential as a building block for diverse chemical transformations .

Drug Development and Medicinal Chemistry

Asymmetric Synthesis

Alkyl Transfer Reagents

Polymer Synthesis

Catalysis and New Pyridine Derivatives

Mécanisme D'action

Target of Action

N,N-dimethylpyridine-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

N,N-dimethylpyridine-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition inhibits the normal enzymatic activity, leading to a disruption in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Biochemical Pathways

The inhibition of folic acid synthesis by N,N-dimethylpyridine-2-sulfonamide affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, its inhibition can lead to a halt in DNA replication, affecting bacterial growth and proliferation .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact on bioavailability would depend on these properties, as well as factors like drug formulation and patient-specific characteristics.

Result of Action

The molecular and cellular effects of N,N-dimethylpyridine-2-sulfonamide’s action primarily involve the inhibition of bacterial growth and multiplication. By disrupting folic acid synthesis, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-dimethylpyridine-2-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, factors such as pH levels, temperature, and the presence of other substances can potentially affect the stability and efficacy of the compound.

Propriétés

IUPAC Name |

N,N-dimethylpyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-9(2)12(10,11)7-5-3-4-6-8-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFMNAOVVZQKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylpyridine-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2682165.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2682170.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)